(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring an indolinone moiety and a thiazolidinone ring, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 2-oxoindoline-3-carbaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indolinone or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has the potential to be developed into therapeutic agents for treating inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Indolinone Derivatives: Compounds like sunitinib and axitinib, which are used as anticancer agents.
Uniqueness
What sets (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one apart is its combined structural features of both indolinone and thiazolidinone moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDBPPSGQZMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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